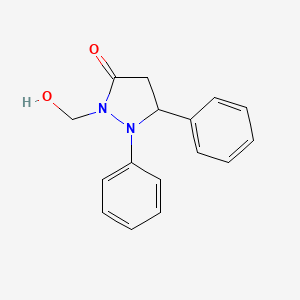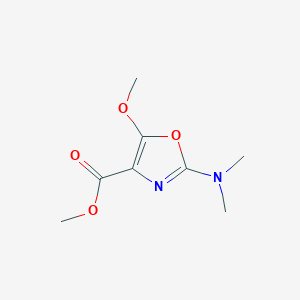
Methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethylamino group, a methoxy group, and a carboxylate ester group attached to an oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding dimethylamino derivative. This intermediate is then cyclized with ethyl chloroformate to yield the desired oxazole compound. The reaction conditions typically involve heating the reaction mixture under reflux for several hours .
Industrial Production Methods
Industrial production of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted oxazole derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives can exhibit diverse biological and chemical properties .
Scientific Research Applications
Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactivity and functional groups .
Mechanism of Action
The mechanism of action of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent in various chemical reactions.
2-Dimethylaminoquinoline: Used in the synthesis of heterocyclic compounds and exhibits different reactivity due to the presence of a quinoline ring.
The uniqueness of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate lies in its specific oxazole ring structure and the presence of both dimethylamino and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
918826-86-5 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O4/c1-10(2)8-9-5(6(11)12-3)7(13-4)14-8/h1-4H3 |
InChI Key |
MCAYPKRQRBSYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(O1)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12902674.png)
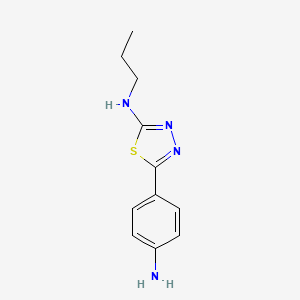
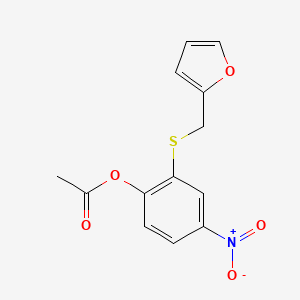
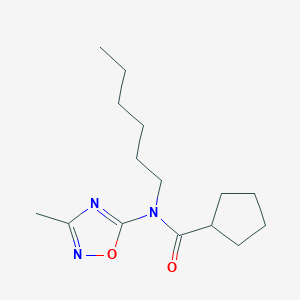
![4-Hydroxy-N-(endo-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinoline-3-carboxamide](/img/structure/B12902693.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)
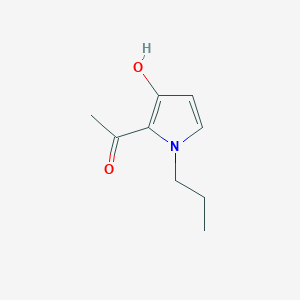
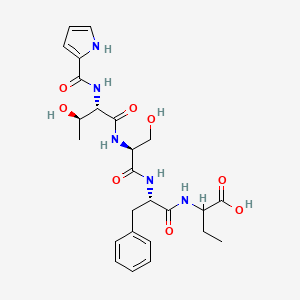
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
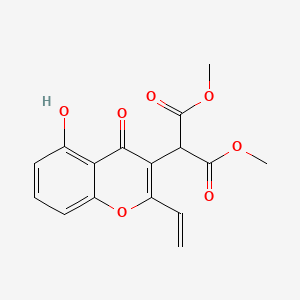
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

